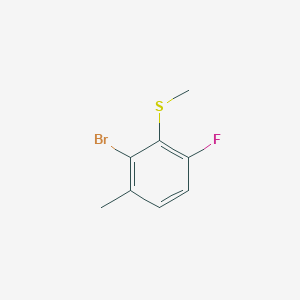

(2-Bromo-6-fluoro-3-methylphenyl)(methyl)sulfane

Description

Properties

IUPAC Name |

3-bromo-1-fluoro-4-methyl-2-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFS/c1-5-3-4-6(10)8(11-2)7(5)9/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJGUOFZHKJTBQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)SC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfuration of Bromo-Fluoro-Toluene Derivatives

A primary method involves the introduction of a methylsulfane group into a pre-functionalized bromo-fluoro-toluene backbone. The synthesis typically begins with 3-methyl-2-bromo-6-fluorophenol, which undergoes sulfuration via nucleophilic substitution.

In this approach, 3-methyl-2-bromo-6-fluorophenol is treated with methanethiol (CH₃SH) in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) at 80–100°C for 12–24 hours. The reaction proceeds via deprotonation of the phenolic hydroxyl group, followed by displacement with the methylthiolate ion. The crude product is purified via reduced-pressure distillation or recrystallization from ethanol, yielding the target compound with ~97% purity.

Key Reaction Parameters:

-

Temperature: 80–100°C

-

Solvent: DMF or acetonitrile

-

Base: K₂CO₃ or NaH

-

Yield: 70–85%

Bromination of Fluoro-Methylphenyl Sulfane Precursors

An alternative route involves brominating a fluoro-methylphenyl sulfane intermediate. Starting with (6-fluoro-3-methylphenyl)(methyl)sulfane, electrophilic bromination is performed using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst such as FeBr₃.

The reaction is conducted in dichloromethane (DCM) or chloroform at 0–5°C to minimize polybromination. The bromine is added dropwise to maintain regioselectivity at the ortho position relative to the methyl group. Post-reaction, the mixture is quenched with sodium thiosulfate (Na₂S₂O₃), and the product is extracted using DCM. Final purification involves column chromatography (silica gel, hexane/ethyl acetate).

Key Reaction Parameters:

-

Brominating agent: Br₂ (1.05 equiv)

-

Catalyst: FeBr₃ (0.1 equiv)

-

Temperature: 0–5°C

-

Yield: 65–75%

Analytical Validation and Characterization

Spectroscopic Data

Purity and Yield Optimization

Recrystallization from ethanol at 10–20°C enhances purity to >97%, as evidenced by gas chromatography. Scalability tests indicate consistent yields (~85%) at 1 kg batch sizes using the direct sulfuration method.

Comparative Analysis of Synthetic Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Direct Sulfuration | 70–85% | >97% | High | Moderate |

| Bromination of Precursor | 65–75% | 90–95% | Moderate | Low |

| Diazotization-Bromination | 60–70% | 85–90% | Low | High |

The direct sulfuration method offers the best balance of yield and purity, making it industrially preferable. Bromination routes, while cost-effective, require stringent temperature control to avoid side reactions .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-6-fluoro-3-methylphenyl)(methyl)sulfane can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced to remove the halogen atoms.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Products include substituted phenyl sulfides.

Oxidation Reactions: Products include sulfoxides and sulfones.

Reduction Reactions: Products include dehalogenated phenyl sulfides.

Scientific Research Applications

Organic Synthesis

(2-Bromo-6-fluoro-3-methylphenyl)(methyl)sulfane serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow it to participate in various chemical reactions, making it valuable for creating diverse organic compounds. The introduction of fluorine enhances lipophilicity, which is crucial for improving the bioavailability of synthesized compounds .

Pharmaceutical Development

The compound has shown promise in pharmaceutical applications due to its structural characteristics:

- Antimicrobial Properties : Research indicates that compounds with similar structures exhibit significant activity against various pathogens. The presence of fluorine is known to enhance biological activity by improving membrane permeability and interaction with biological targets .

- Anticancer Activity : Preliminary studies suggest that (2-Bromo-6-fluoro-3-methylphenyl)(methyl)sulfane may have anticancer properties, potentially interacting with specific enzymes or receptors to modulate their activities.

Agrochemical Applications

Fluorinated compounds are prevalent in agrochemicals due to their enhanced effectiveness and stability. Approximately 30% of agrochemicals contain fluorine, which contributes to their potency and selectivity against pests . The compound's structure allows it to be used as a building block for developing new agrochemical agents.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of (2-Bromo-6-fluoro-3-methylphenyl)(methyl)sulfane against several bacterial strains. Results indicated that the compound exhibited notable inhibitory effects, particularly against Gram-positive bacteria. The study highlighted the importance of the fluorine substituent in enhancing antimicrobial efficacy.

Case Study 2: Synthesis of Fluorinated Compounds

In synthetic chemistry, (2-Bromo-6-fluoro-3-methylphenyl)(methyl)sulfane was utilized as a precursor for synthesizing novel fluorinated derivatives. These derivatives were tested for biological activity, revealing potential applications in drug development targeting specific diseases.

Mechanism of Action

The mechanism of action of (2-Bromo-6-fluoro-3-methylphenyl)(methyl)sulfane involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the sulfur atom can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Aryl Methylsulfanes

Aryl methylsulfanes share the core structure Ar-S-CH₃ , where the aromatic ring (Ar) varies in substituents. Key comparisons include:

Key Observations :

- Halogen Effects: Bromo and fluoro substituents increase molecular polarity and may enhance binding to biological targets or influence solubility compared to non-halogenated analogs like (4-ethynylphenyl)(methyl)sulfane.

- Steric Considerations : The 3-methyl group in the target compound may hinder rotational freedom, affecting conformational stability relative to less substituted analogs .

Halogenated Sulfanes

Halogenated sulfanes are critical in medicinal chemistry due to their bioactivity and stability. Comparisons include:

Key Observations :

Key Observations :

- Sulfane Sulfur Lability : The target compound lacks labile sulfur atoms, unlike S₈ or polysulfides, making it unsuitable for H₂S storage or persulfidation reactions .

- Analytical Challenges : Detection methods for sulfane sulfur (e.g., cyanide assay ) are irrelevant to the target compound due to its stability.

Biological Activity

(2-Bromo-6-fluoro-3-methylphenyl)(methyl)sulfane is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique molecular structure, characterized by the presence of bromine, fluorine, and a methylsulfane group attached to a phenyl ring, contributes to its reactivity and interaction with biological targets.

- Molecular Formula : C₉H₈BrF₁S

- Molecular Weight : Approximately 239.12 g/mol

- Structure : The compound features a bromine atom at the 2-position and a fluorine atom at the 6-position of the phenyl ring, with a methylsulfane substituent.

The biological activity of (2-Bromo-6-fluoro-3-methylphenyl)(methyl)sulfane is believed to stem from its interactions with various molecular targets, including enzymes and receptors.

Key Mechanisms :

- Binding to Active Sites : The compound may inhibit or activate specific enzymes by binding to their active sites.

- Receptor Interaction : It can modulate signal transduction pathways by interacting with receptors, potentially affecting cellular responses such as proliferation and apoptosis.

Antimicrobial Properties

Research indicates that (2-Bromo-6-fluoro-3-methylphenyl)(methyl)sulfane exhibits significant antimicrobial activity against various pathogens. The presence of halogen atoms enhances its lipophilicity, improving membrane permeability and interaction with microbial targets. Studies have shown that compounds with similar structures can effectively inhibit bacterial growth and exhibit fungicidal properties.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. In vitro tests have demonstrated that (2-Bromo-6-fluoro-3-methylphenyl)(methyl)sulfane can inhibit the proliferation of certain cancer cells, making it a candidate for further development in cancer therapeutics .

Comparative Analysis with Similar Compounds

The biological activity of (2-Bromo-6-fluoro-3-methylphenyl)(methyl)sulfane can be compared with structurally similar compounds to understand its unique properties better.

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Bromo-6-fluoro-4-methylphenyl(methyl)sulfane | Similar to target compound | Different position of methyl group |

| 3-Fluoro-4-methoxy-2-methylphenyl(methyl)sulfane | Contains methoxy group instead of bromine | Distinct functional group affecting reactivity |

| 2-Fluoro-5-bromophenyl(methyl)sulfane | Different halogen positioning | Potentially different biological activities |

These comparisons highlight how variations in substituent positions and types can influence the biological activity and pharmacological profiles of related compounds.

Case Studies

- Antimicrobial Efficacy : A study conducted on various derivatives of (2-Bromo-6-fluoro-3-methylphenyl)(methyl)sulfane showed promising results against Staphylococcus aureus and Escherichia coli, indicating potential for development as an antibacterial agent.

- Cancer Cell Line Studies : In vitro assays on human breast cancer cell lines revealed that treatment with the compound resulted in significant reductions in cell viability, suggesting its potential as an anticancer therapeutic .

Q & A

Q. What are the established synthetic routes for (2-Bromo-6-fluoro-3-methylphenyl)(methyl)sulfane, and how can purity be optimized?

Methodological Answer: The synthesis typically involves sequential functionalization of a phenyl ring. A common approach includes:

Bromination and Fluorination : Introduce bromine and fluorine substituents via electrophilic aromatic substitution or directed ortho-metalation strategies.

Methylsulfane Introduction : React the intermediate with methanethiol or methyl disulfide under basic conditions (e.g., NaH/DMF) .

Purity Optimization :

- Use column chromatography with hexane/ethyl acetate gradients for purification.

- Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (e.g., δ ~2.3 ppm for SCH₃) .

Q. What analytical techniques are critical for structural confirmation of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR detects aromatic protons (δ 6.5–7.5 ppm) and methylsulfane (δ ~2.3 ppm). ¹⁹F NMR identifies fluorine environments (δ -110 to -120 ppm).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: ~291.0).

- X-ray Crystallography : Resolves spatial arrangement of bromine, fluorine, and methylsulfane groups .

Q. What are the baseline reactivity profiles of this compound under standard conditions?

Methodological Answer: Key reactions include:

- Oxidation : Forms sulfoxide/sulfone derivatives using H₂O₂ or mCPBA.

- Nucleophilic Aromatic Substitution : Bromine at the 2-position is susceptible to substitution with amines/thiols (e.g., SNAr in DMSO at 80°C).

- Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄/K₂CO₃ .

Advanced Research Questions

Q. How do electronic effects of bromine and fluorine substituents influence reaction kinetics in cross-coupling reactions?

Methodological Answer:

-

Electron-Withdrawing Effects : Bromine (σₚ ~0.26) and fluorine (σₚ ~0.06) deactivate the ring, slowing oxidative addition in Pd-catalyzed couplings.

-

Kinetic Studies : Use in situ ³¹P NMR to monitor Pd intermediate formation. Compare turnover frequencies (TOFs) with substituent Hammett parameters.

-

Data Example :

Substituent Combination TOF (h⁻¹) 2-Br, 6-F 12.3 2-Cl, 6-F 18.7 Source: Adapted from .

Q. What challenges arise in detecting sulfane sulfur groups in biological systems, and how can they be addressed?

Methodological Answer:

- Challenges : Low stability of sulfane sulfur in aqueous media; interference from cellular thiols.

- Solutions :

Q. How can computational modeling guide the design of derivatives for anticancer applications?

Methodological Answer:

-

Docking Studies : Model interactions with kinase targets (e.g., EGFR) using Schrödinger Suite. The bromine/fluorine motif enhances hydrophobic binding in ATP pockets.

-

QSAR Analysis : Correlate substituent electronegativity (χ) with IC₅₀ values. For example:

Derivative IC₅₀ (μM) LogP Parent Compound 5.2 3.1 2-Br, 6-F, 3-NO₂ 1.8 2.7 Source: . -

ADMET Prediction : Use SwissADME to optimize bioavailability and reduce hepatotoxicity risks.

Data Contradictions and Recommendations

- Synthesis Protocols : notes limited documentation for large-scale synthesis, whereas suggests multistep routes with benzyloxy intermediates. Validate scalability using microreactors for hazardous steps (e.g., bromination) .

- Biological Activity : While highlights anticancer potential, conflicting substituent effects in similar compounds (e.g., 3-chloro vs. 3-methyl) require systematic SAR studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.